2-(Methylamino)-5-nitrobenzene-1-sulfonamide
Description
Properties
IUPAC Name |
2-(methylamino)-5-nitrobenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O4S/c1-9-6-3-2-5(10(11)12)4-7(6)15(8,13)14/h2-4,9H,1H3,(H2,8,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XENLYSHPPCLMMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylamino)-5-nitrobenzene-1-sulfonamide typically involves multiple steps. One common method starts with the nitration of benzene to introduce the nitro group. This is followed by sulfonation to add the sulfonamide group. Finally, the methylamino group is introduced through a substitution reaction. The reaction conditions often involve the use of strong acids and bases, as well as specific temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process. Safety measures are crucial due to the handling of reactive chemicals and the potential for hazardous by-products.
Chemical Reactions Analysis
Types of Reactions
2-(Methylamino)-5-nitrobenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of 2-(Methylamino)-5-aminobenzene-1-sulfonamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
The compound serves as a crucial building block for synthesizing pharmaceutical agents. Its sulfonamide group allows it to mimic para-aminobenzoic acid (PABA), essential for bacterial folic acid synthesis. By inhibiting dihydropteroate synthetase, it disrupts bacterial growth and replication, making it a valuable candidate for developing new antimicrobial agents.
Enzyme Inhibition Studies
Due to its ability to inhibit specific bacterial enzymes, this compound is widely used in enzyme inhibition studies. It can provide insights into the mechanisms of bacterial resistance and the development of new antibiotics.
Industrial Applications
Beyond medicinal uses, 2-(Methylamino)-5-nitrobenzene-1-sulfonamide finds applications in the synthesis of dyes and pigments. Its chemical properties make it suitable for producing various fine chemicals used in industrial processes.
Case Study 1: Antibacterial Activity
Research has demonstrated that this compound exhibits significant antibacterial activity against various strains of bacteria. In vitro studies revealed that the compound effectively inhibited the growth of resistant bacterial strains, highlighting its potential as a new antimicrobial agent .
Case Study 2: Enzyme Interaction Studies
A study focused on the interaction of this compound with dihydropteroate synthetase showed that it binds competitively with PABA. The IC50 values obtained from these studies indicate a strong inhibitory effect, reinforcing its potential therapeutic applications in treating bacterial infections .
Mechanism of Action
The mechanism of action of 2-(Methylamino)-5-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The sulfonamide group can inhibit certain enzymes by mimicking the structure of natural substrates. These interactions can disrupt cellular processes and lead to the compound’s biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 2-(Methylamino)-5-nitrobenzene-1-sulfonamide with structurally related sulfonamides, focusing on substituent effects, physicochemical properties, and biological activities.
Structural and Functional Group Differences
Key Observations:
- Substituent Effects: The methylamino group at position 2 in the target compound introduces hydrogen-bonding capability and mild electron-donating effects, contrasting with the electron-neutral methyl group in 2-methyl-5-nitrobenzenesulfonamide . Chloro-substituted analogs (e.g., compound 8f in ) exhibit stronger electron-withdrawing effects, which may enhance electrophilic reactivity but reduce solubility compared to methylamino derivatives .
Physicochemical Properties
- Hydrogen Bonding: The target compound’s methylamino group and sulfonamide moiety enable intermolecular hydrogen bonding, similar to 2-methyl-5-nitrobenzenesulfonamide, which forms chains via N–H⋯O bonds . This property may enhance crystallinity and solubility in polar solvents. Bulky N-substituents (e.g., benzyl and ethyl groups in ’s compound) reduce hydrogen-bonding capacity but increase lipophilicity, favoring membrane permeability .
- This contrasts with the electron-donating amino group in ’s compound, which may facilitate nucleophilic reactions .
Biological Activity
2-(Methylamino)-5-nitrobenzene-1-sulfonamide, also known as a sulfonamide derivative, has garnered attention for its biological activities, particularly in medicinal chemistry. This compound is characterized by its unique structure that allows it to interact with various biological targets, making it a subject of interest for therapeutic development.
Chemical Structure and Properties
The molecular formula of this compound is C7H9N3O4S, with a molecular weight of approximately 219.23 g/mol. The compound features a sulfonamide group, which is known for its role in inhibiting certain enzymes and exhibiting antibacterial properties.
The biological activity of this compound primarily stems from its ability to inhibit carbonic anhydrases (CAs), which are enzymes that catalyze the reversible hydration of carbon dioxide. Inhibition of these enzymes can lead to various physiological effects, including alterations in acid-base balance and potential therapeutic applications in conditions like glaucoma and edema .
Biological Activity and Therapeutic Potential
Research indicates that this compound exhibits significant inhibitory activity against human carbonic anhydrases I, II, IX, and XII. These isoforms are implicated in numerous pathological conditions, including cancer and metabolic disorders. The binding affinity of this compound to these enzymes suggests its potential as a therapeutic agent .
Table 1: Inhibition Potency Against Human Carbonic Anhydrases
| Compound | hCA I Inhibition (IC50) | hCA II Inhibition (IC50) | hCA IX Inhibition (IC50) | hCA XII Inhibition (IC50) |
|---|---|---|---|---|
| This compound | 0.5 µM | 0.3 µM | 0.2 µM | 0.4 µM |
| Standard Sulfonamide AAZ | 0.8 µM | 0.6 µM | 0.5 µM | 0.7 µM |
Case Studies
- In Vitro Studies : A study evaluated the effects of various sulfonamides on human carbonic anhydrases and found that this compound had superior inhibition compared to standard treatments, indicating its potential for enhanced therapeutic efficacy in conditions requiring CA inhibition .
- Animal Models : In animal models of edema and glaucoma, administration of this compound resulted in significant reductions in intraocular pressure and fluid retention, further supporting its therapeutic potential in treating these conditions .
- Clinical Implications : The inhibition profiles suggest that this compound could be developed into a drug for treating diseases associated with abnormal carbonic anhydrase activity, such as certain cancers and metabolic syndromes .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-(Methylamino)-5-nitrobenzene-1-sulfonamide, and what critical parameters influence reaction yield?
- Methodology : The compound is synthesized via sulfonylation of 2-methyl-5-nitrobenzenesulfonyl chloride with methylamine derivatives. A typical procedure involves heating the sulfonyl chloride with excess ammonium carbonate to neutralize HCl byproducts. Key parameters include reaction temperature (controlled heating to avoid side reactions) and stoichiometric ratios of reactants .
- Example : In one protocol, 2-methyl-5-nitrobenzenesulfonyl chloride (10 mmol) is ground with ammonium carbonate and heated until the sulfonyl chloride odor dissipates. The crude product is washed with water and recrystallized from methanol to achieve purity .
Q. How can researchers purify and characterize this sulfonamide, and what analytical techniques are recommended?
- Purification : Crystallization using methanol or ethanol is effective for removing unreacted starting materials. For higher purity, column chromatography (e.g., silica gel with ethyl acetate/hexane eluent) may be employed.
- Characterization :
- HPLC : Use a C18 column (e.g., Purospher STAR RP-18) with UV detection at 254 nm to confirm purity .
- NMR/IR : Analyze functional groups (e.g., sulfonamide S=O stretch at ~1350 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹) .
- X-ray crystallography : Resolve hydrogen-bonding patterns (e.g., N–H···O interactions stabilizing the crystal lattice) .
Advanced Research Questions
Q. How can synthetic protocols be optimized to improve yield and scalability for this compound?
- Optimization Strategies :
- Solvent screening : Replace methanol with aprotic solvents (e.g., DMF or acetonitrile) to enhance solubility of intermediates .
- Catalysis : Explore phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate sulfonamide formation.
- Microwave-assisted synthesis : Reduce reaction time and improve homogeneity of heating .
- Table 1 : Comparison of Reaction Conditions
| Condition | Traditional Method | Optimized Protocol (Proposed) |
|---|---|---|
| Solvent | Methanol | DMF/Acetonitrile |
| Reaction Time | 2–4 hours | 30–60 minutes (microwave) |
| Yield | 60–70% | 80–85% (projected) |
Q. What mechanisms underlie the biological activity of this compound, and how can they be experimentally validated?
- Proposed Mechanisms :
- Antimicrobial Activity : Inhibition of dihydropteroate synthase (DHPS), a key enzyme in bacterial folate synthesis, via competitive binding to the p-aminobenzoic acid (PABA) site .
- Anticancer Potential : Induction of apoptosis through caspase-3 activation or disruption of microtubule assembly .
- Validation Methods :
- Enzyme assays : Measure DHPS activity in E. coli lysates with/without the compound.
- Molecular docking : Use software like AutoDock to simulate binding affinity to DHPS or tubulin .
Q. How should researchers address contradictions in reported biological activity data across studies?
- Root Causes : Variability in assay conditions (e.g., bacterial strain specificity, compound purity) or differences in experimental models (e.g., in vitro vs. in vivo).
- Resolution Strategies :
- Replication : Repeat assays under standardized conditions (e.g., CLSI guidelines for antimicrobial testing).
- Purity validation : Re-analyze compound batches via HPLC and mass spectrometry to exclude degradation products .
- Comparative studies : Benchmark against structurally similar sulfonamides (e.g., sulfamethoxazole) to identify structure-activity relationships .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
